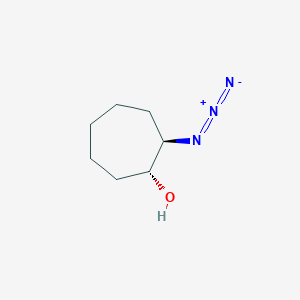
4-(5-Formylfuran-2-yl)benzamide
Descripción general
Descripción
4-(5-Formylfuran-2-yl)benzamide, also known as 5-formyl-2-furoic acid amide, is a chemical compound of the amide group. It is a white, crystalline solid with a melting point of 97-98 °C. It is soluble in water, methanol, ethanol, and acetone. It is used in a variety of applications, including as a pharmaceutical intermediate, a reagent for the synthesis of other compounds, and as a dye intermediate.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-(5-Formylfuran-2-yl)benzamide has been utilized in the synthesis of various compounds with potential biological activities. For example, it has been involved in the synthesis of antifungal agents and anti-tubercular scaffolds.
- Antifungal Agents : Narayana et al. (2004) synthesized compounds including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its derivatives, showcasing potential antifungal activity. This illustrates the role of benzamide derivatives in developing antifungal solutions (Narayana et al., 2004).
- Anti-Tubercular Scaffold : Nimbalkar et al. (2018) reported the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives showing promising anti-tubercular activity with non-cytotoxic nature (Nimbalkar et al., 2018).
Chemical Synthesis and Characterization
Benzamide derivatives, such as this compound, are also used in various chemical synthesis processes and characterization studies.
- Synthesis of Benzamide Derivatives : Norman et al. (1996) discussed the preparation of substituted benzamides as potential neuroleptic agents, indicating the broad use of benzamides in synthesizing compounds with potential pharmacological applications (Norman et al., 1996).
- Synthesis of Heterocyclic Compounds : Saeed et al. (2015) synthesized N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, indicating potential applications in medicinal chemistry (Saeed et al., 2015).
- Alkaline Phosphatase Inhibitors : Abbasi et al. (2019) synthesized bi-heterocyclic benzamides and evaluated them as potent inhibitors of alkaline phosphatase, showing potential medicinal applications (Abbasi et al., 2019).
Antimicrobial Activity
The application of benzamide derivatives extends to the development of antimicrobial agents.
- Antimicrobial Agents : Bikobo et al. (2017) synthesized thiazole derivatives including 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers, demonstrating potent antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).
Pharmacological Research and Applications
Benzamide derivatives have been extensively researched for their pharmacological properties and applications.
- Neuroleptic Activity : Iwanami et al. (1981) explored benzamides as potential neuroleptics, highlighting their significant role in the treatment of psychosis (Iwanami et al., 1981).
- Cancer Research : Ravichandiran et al. (2019) synthesized 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, showing remarkable cytotoxic activity against various cancer cell lines, indicating the potential of benzamide derivatives in cancer treatment (Ravichandiran et al., 2019).
Propiedades
IUPAC Name |
4-(5-formylfuran-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c13-12(15)9-3-1-8(2-4-9)11-6-5-10(7-14)16-11/h1-7H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHIDORBPOTXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303811 | |
| Record name | 4-(5-Formyl-2-furanyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68502-16-9 | |
| Record name | 4-(5-Formyl-2-furanyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68502-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Formyl-2-furanyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



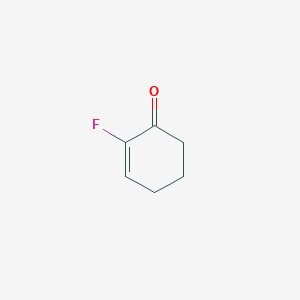

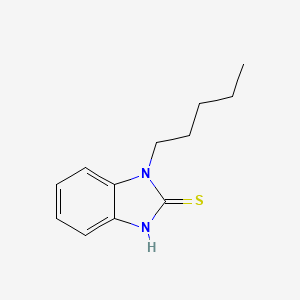
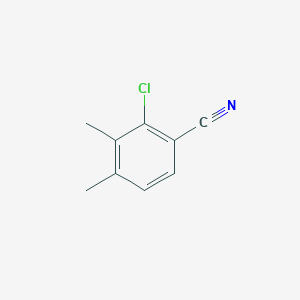
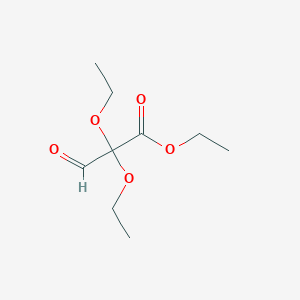
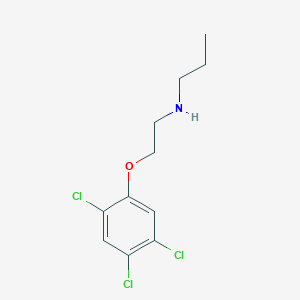
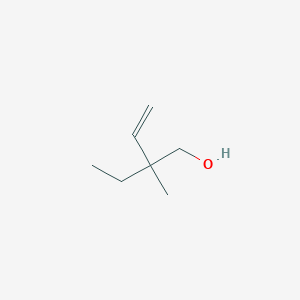
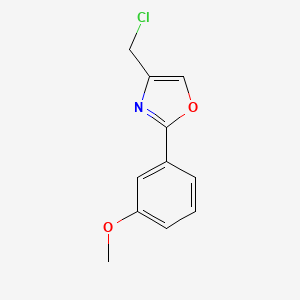
![2-[(1S)-cyclohex-3-en-1-yl]acetic acid](/img/structure/B3385943.png)
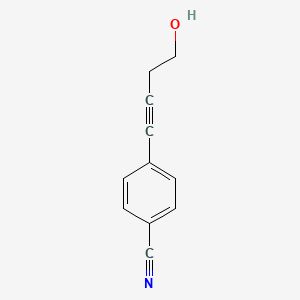

![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)
![1-[2-(2-Methoxyethoxy)ethyl]piperazine](/img/structure/B3385972.png)
